molecular formula C16H16Br2 B14323246 1,1'-(2,3-Dibromobutane-2,3-diyl)dibenzene CAS No. 105514-72-5

1,1'-(2,3-Dibromobutane-2,3-diyl)dibenzene

Cat. No.: B14323246
CAS No.: 105514-72-5
M. Wt: 368.11 g/mol
InChI Key: DQAAAJRUKGXIHJ-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected via a 2,3-dibromobutane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene typically involves the bromination of butane derivatives followed by coupling with benzene rings. One common method involves the reaction of 2,3-dibromobutane with benzene in the presence of a catalyst such as aluminum chloride (AlCl3) under Friedel-Crafts alkylation conditions . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Zinc dust (Zn) and hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: 1,1’-(2,3-Dihydroxybutane-2,3-diyl)dibenzene or 1,1’-(2,3-diaminobutane-2,3-diyl)dibenzene.

    Reduction: 1,1’-(2,3-Dibutyl)dibenzene.

    Oxidation: Dibenzyl ketones or carboxylic acids.

Scientific Research Applications

1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the benzene rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,3-Dibromobutane-2,3-diyl)dibenzene is unique due to the presence of both benzene rings and the 2,3-dibromobutane moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2,3-dibromo-3-phenylbutan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAAAJRUKGXIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624211
Record name 1,1'-(2,3-Dibromobutane-2,3-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105514-72-5
Record name 1,1'-(2,3-Dibromobutane-2,3-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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